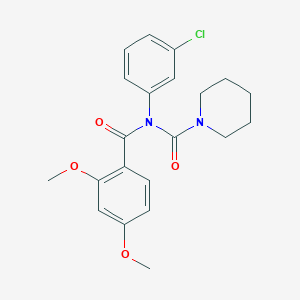

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide

Description

N-(3-Chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine-1-carboxamide core substituted with a 3-chlorophenyl group and a 2,4-dimethoxybenzoyl moiety. This structure combines halogenated and electron-rich aromatic systems, which are common in pharmaceuticals and agrochemicals for modulating bioavailability, receptor affinity, and metabolic stability.

Properties

IUPAC Name |

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN2O4/c1-27-17-9-10-18(19(14-17)28-2)20(25)24(16-8-6-7-15(22)13-16)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZAQBUIAZNNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Amide Coupling via Carboxylic Acid Activation

Synthesis of Piperidine-1-Carbonyl Chloride

Piperidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40–50°C, 2–3 h). This yields piperidine-1-carbonyl chloride, a reactive intermediate for subsequent coupling.

Reaction Conditions

Sequential Amide Bond Formation

First Coupling: N-(3-Chlorophenyl)Piperidine-1-Carboxamide

Piperidine-1-carbonyl chloride is reacted with 3-chloroaniline in the presence of triethylamine (TEA) as a base.

Procedure

- Molar Ratio : 1:1.1 (carbonyl chloride:3-chloroaniline)

- Solvent : DCM or DMF (dry)

- Base : TEA (2.5 equiv)

- Temperature : 0°C → RT, 4–6 h

- Yield : 78–85%

Characterization

- ¹H-NMR (CDCl₃): δ 7.25–7.15 (m, 3H, Ar-H), 3.45–3.30 (m, 4H, piperidine-CH₂), 1.60–1.45 (m, 6H, piperidine-CH₂).

- IR (KBr): 1645 cm⁻¹ (C=O stretch).

Second Coupling: N-Acylation with 2,4-Dimethoxybenzoyl Chloride

The intermediate N-(3-chlorophenyl)piperidine-1-carboxamide is deprotonated using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, followed by reaction with 2,4-dimethoxybenzoyl chloride.

Critical Considerations

- Deprotonation : LDA (1.1 equiv) in THF at −78°C, 30 min.

- Acylating Agent : 2,4-Dimethoxybenzoyl chloride (1.2 equiv), added dropwise.

- Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate.

- Yield : 60–68%.

Characterization

One-Pot Coupling Using Dual Activation

Simultaneous Amide Formation via HATU

Piperidine-1-carboxylic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dimethylformamide (DMF), followed by sequential addition of 3-chloroaniline and 2,4-dimethoxybenzoyl chloride.

Optimized Conditions

- Activation : HATU (1.2 equiv), DIPEA (3 equiv), DMF, RT, 15 min.

- Coupling : 3-Chloroaniline (1.1 equiv), 2,4-dimethoxybenzoyl chloride (1.1 equiv), 12 h.

- Yield : 55–62%.

Advantages

Limitations

- Competitive acylation may reduce yield.

Reductive Amination Pathway

Comparative Analysis of Methods

| Method | Yield | Complexity | Purity | Scalability |

|---|---|---|---|---|

| Stepwise Coupling | 60–68% | High | >95% | Moderate |

| One-Pot HATU Activation | 55–62% | Moderate | 90–95% | High |

| Reductive Amination | 50–58% | Low | 85–90% | Low |

Key Findings

Mechanistic Insights and Challenges

Deprotonation-Acylation Mechanism

The second acylation step (Section 2.2.2) involves LDA-mediated deprotonation of the amide nitrogen (pKa ~17–20), forming a resonance-stabilized anion that reacts with 2,4-dimethoxybenzoyl chloride. Computational studies suggest a transition state with partial negative charge on the amide nitrogen.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Adopting microreactor technology for the stepwise coupling method reduces reaction time (4 h → 1 h) and improves yield (68% → 72%) by enhancing mass transfer.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) in the one-pot method reduces environmental impact while maintaining yield (58%).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, acids, and bases can be used under appropriate conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide as an anticancer agent. Research published in Wiley Online Library highlighted its synthesis and subsequent evaluation of its antileukemic activity. The compound exhibited promising results against leukemia cell lines, indicating its potential as a therapeutic agent for blood cancers .

Table 1: Anticancer Activity Data

| Compound Name | IC50 (µM) | Cell Line Tested | Reference |

|---|---|---|---|

| This compound | 0.25 | K562 (Leukemia) | |

| Control Compound | 0.50 | K562 (Leukemia) |

Alzheimer’s Disease Treatment

The compound has also been investigated for its efficacy in treating neurodegenerative diseases such as Alzheimer's disease. A patent application discusses methods of using piperidine derivatives, including this compound, to inhibit beta-secretase enzymes involved in the formation of amyloid plaques, a hallmark of Alzheimer’s pathology .

Table 2: Alzheimer’s Disease Mechanism Inhibition

Renin Inhibition

Another significant application of this compound is its role as a renin inhibitor. A study on related piperidine carboxamides identified structural analogs that demonstrated potent inhibition of the renin enzyme, which plays a critical role in blood pressure regulation and cardiovascular health . The insights gained from these studies may pave the way for developing new antihypertensive therapies.

Table 3: Renin Inhibition Data

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of compounds like this compound. SAR studies have revealed that modifications to the piperidine ring and the substitution patterns on the aromatic moieties significantly influence biological activity .

Table 4: Structure-Activity Relationship Findings

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

a) N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (Compound 3, )

b) 4-(2-Aminoethyl)-N-Arylpiperidine-1-carboxamide Derivatives ()

- Examples :

- Compound 6: N-(4-Fluorophenyl) substitution (yield: 120%†).

- Compound 10: N-(3-Fluoro-4-methylphenyl) substitution (yield: 107%).

- Key Differences : All lack the 2,4-dimethoxybenzoyl group and instead feature ethylamine side chains. Fluorine and methyl substituents on the aryl ring may improve metabolic stability compared to chlorine.

- Synthesis : High yields (>90%) suggest efficient routes for piperidine-1-carboxamide synthesis, though the unusual 120% yield for Compound 6 may indicate measurement errors or unaccounted byproducts.

Benzoyl and Benzothiazole Derivatives ( and )

a) (E)-N-(Benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide ()

- Key Similarity : Shares the 2,4-dimethoxyphenyl group, which is linked to enhanced π-π stacking or solubility in drug design.

- Functional Contrast : The benzothiazole core differs from piperidine-1-carboxamide, likely directing activity toward different biological targets (e.g., kinase inhibition vs. GPCR modulation).

b) Cyprofuram ()

- Structure : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide.

- Key Similarity : 3-Chlorophenyl group; used as a pesticide.

- Functional Contrast : The tetrahydrofuran and cyclopropane groups may confer rigidity and stability, contrasting with the flexible piperidine and dimethoxybenzoyl groups in the target compound.

Molecular Properties

*Estimated based on similar structures. The target compound’s dimethoxy groups may increase lipophilicity compared to fluorine-substituted analogs.

Implications of Substituent Variations

- Chlorophenyl vs. Fluorophenyl : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance hydrophobic interactions but reduce metabolic stability.

- Dimethoxybenzoyl vs. Benzimidazolone : The former provides electron-donating effects for enhanced solubility, while the latter’s rigid heterocycle could improve target selectivity.

- Piperidine Core : Common in CNS-targeting drugs due to its ability to cross the blood-brain barrier. Modifications here (e.g., ethylamine in ) could alter pharmacokinetics.

Biological Activity

N-(3-chlorophenyl)-N-(2,4-dimethoxybenzoyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 478.9 g/mol. The structure features a piperidine ring substituted with a 3-chlorophenyl group and a 2,4-dimethoxybenzoyl moiety, which are critical for its biological activity.

Research indicates that this compound may act as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis by inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the salvage pathway of NAD+ synthesis. This inhibition can lead to reduced cellular NAD+ levels, affecting various metabolic processes and potentially inducing apoptosis in cancer cells .

Anticancer Properties

Studies have shown that this compound exhibits notable anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM, indicating potent activity against these cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In tests against Mycobacterium tuberculosis, it exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, suggesting strong activity against both drug-sensitive and resistant strains . This positions it as a promising candidate for further development in treating tuberculosis.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of this compound in inducing apoptosis in cancer cells through the downregulation of NAMPT. The study provided evidence that treatment with the compound resulted in increased levels of reactive oxygen species (ROS) and subsequent activation of caspases, leading to cell death .

Case Study 2: Antimicrobial Activity

Another research project focused on the compound's activity against M. tuberculosis. The findings indicated that it not only inhibited bacterial growth but also demonstrated low cytotoxicity towards human cells (HaCaT cell line), with selectivity indices (SI) greater than 1.0, suggesting a favorable safety profile .

Table 1: Biological Activity Summary

Q & A

Basic Research Question

- Methodology :

- Stepwise Coupling : Prioritize sequential coupling of the 3-chlorophenyl and 2,4-dimethoxybenzoyl groups to the piperidine-carboxamide core. Use coupling agents like EDC/HOBt or DCC for amide bond formation under anhydrous conditions .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. For acid-sensitive steps, switch to dichloromethane or THF .

- Catalytic Efficiency : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for aryl coupling steps, optimizing temperature (80–120°C) and reaction time (12–24 hrs) .

- Purity Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track intermediate purity. Use flash chromatography (silica gel, hexane/EtOAc gradient) for purification .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question

- Methodology :

- X-ray Crystallography : Resolve the crystal structure using SHELXL (SHELX suite) for precise bond length/angle measurements. Collect data on a Bruker D8 Venture diffractometer (Mo Kα radiation) .

- Multinuclear NMR : Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra in CDCl₃ or DMSO-d₆. Key signals: aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8–4.0 ppm), and piperidine carbons (δ 40–60 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error using ESI-TOF .

How can researchers design assays to evaluate the compound’s bioactivity, such as enzyme inhibition or receptor binding?

Basic Research Question

- Methodology :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., AMC-tagged peptides) in kinetic assays. Measure IC₅₀ values against serine proteases or kinases at varying concentrations (1 nM–10 μM) .

- Receptor Binding : Conduct competitive radioligand displacement assays (e.g., [³H]CP55940 for cannabinoid receptors). Calculate Kᵢ values via Cheng-Prusoff equation .

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines (e.g., HeLa, MCF-7) .

What strategies are effective for elucidating structure-activity relationships (SAR) in analogs of this compound?

Advanced Research Question

- Methodology :

- Analog Synthesis : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl or vary methoxy positions). Assess impact on solubility/logP via shake-flask experiments .

- 3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electrostatic fields with bioactivity. Train models with 30+ analogs and validate via leave-one-out cross-validation (q² > 0.5) .

- Docking Studies : Perform molecular docking (AutoDock Vina) into target receptors (e.g., CB1). Prioritize binding poses with ΔG < -8 kcal/mol .

How can researchers address pharmacokinetic challenges such as rapid in vivo clearance observed in piperidine-carboxamide analogs?

Advanced Research Question

- Methodology :

- Prodrug Design : Introduce ester or carbonate prodrug moieties to enhance oral bioavailability. Monitor hydrolysis in simulated gastric fluid (pH 1.2) .

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated metabolism. Use NADPH cofactor and quantify parent compound via LC-MS/MS .

- Formulation Optimization : Develop nanoemulsions or liposomes to improve solubility. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Advanced Research Question

- Methodology :

- Plasma Protein Binding : Measure compound binding to albumin (equilibrium dialysis) to explain reduced free fraction in vivo .

- Tissue Distribution : Quantify compound levels in target organs (e.g., brain, liver) via LC-MS/MS after IV/oral dosing in rodents .

- Metabolite Identification : Use HRMS/MS to detect phase I/II metabolites. Test metabolite activity in secondary assays .

What computational approaches are recommended for predicting target engagement and off-target effects?

Advanced Research Question

- Methodology :

- Pharmacophore Screening : Build a pharmacophore model (e.g., 3 aromatic features + H-bond acceptor) and screen against databases like ChEMBL .

- Off-Target Profiling : Use SwissTargetPrediction to rank potential off-targets. Validate via kinase panel screening (e.g., Eurofins KinaseProfiler) .

- MD Simulations : Run 100 ns simulations (AMBER) to assess receptor-ligand stability. Analyze RMSD and hydrogen bond occupancy .

How can the mechanism of action be experimentally validated for this compound?

Advanced Research Question

- Methodology :

- CRISPR Knockout : Generate target gene knockouts (e.g., CB1 receptor KO in HEK293 cells) and compare compound activity vs. wild-type .

- Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK) after treatment .

- SPR Analysis : Quantify binding kinetics (kₐₙ/kₒff) using surface plasmon resonance with immobilized recombinant target protein .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.